Mono(2-ethyl-5-oxohexyl)phthalate (MEOHP) is a primary metabolite of Di(2-ethylhexyl)phthalate (DEHP), a ubiquitous plasticizer used extensively in various consumer products, particularly polyvinyl chloride plastics. [, ] Due to its widespread use, DEHP leaches into the environment and is readily metabolized by humans upon exposure, resulting in the formation of MEOHP along with other metabolites such as Mono(2-ethylhexyl)phthalate (MEHP) and Mono(2-ethyl-5-hydroxyhexyl)phthalate (MEHHP). [, ] MEOHP serves as a valuable biomarker for assessing DEHP exposure in humans, reflecting recent exposure. [, , ] The analysis of urinary concentrations of MEOHP is crucial in biomonitoring studies to evaluate the extent of human exposure to DEHP. [, , ]
The reviewed papers primarily focus on the detection and quantification of MEOHP in various biological matrices (urine, blood, breast milk) using analytical techniques like High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). [, , , , , , , , , ] Information on specific chemical reactions involving MEOHP is limited in the provided context.
MEOHP, being a DEHP metabolite, is believed to exert its effects via similar mechanisms as DEHP. DEHP and its metabolites are known to interact with Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPAR-gamma, impacting lipid metabolism and potentially contributing to metabolic disorders. [, ] While DEHP itself does not bind to PPAR-gamma, its metabolites MEHP and MEOHP exhibit productive binding, leading to conformational changes and activation of the receptor. []
As MEOHP is a metabolite of DEHP, concerns regarding its safety and potential hazards stem from the well-documented toxicological profile of DEHP. [, ] DEHP exposure has been linked to various adverse health outcomes in humans, including reproductive and developmental toxicity, endocrine disruption, metabolic disorders, and potential carcinogenic effects. [, , , , , , , , , , , , , ]
The primary application of MEOHP in scientific research lies in its role as a biomarker for assessing human exposure to DEHP. [, , ] Its presence in urine, blood, and breast milk serves as an indicator of recent DEHP exposure. [, ] Analyzing MEOHP concentrations, alongside other DEHP metabolites, helps researchers evaluate the extent of DEHP exposure and its potential health implications. [, , , , , , , , , , , , , , , , , , , , , ]
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 18120-67-7